![molecular formula C13H26O3Si B12685404 [(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane CAS No. 83863-55-2](/img/structure/B12685404.png)
[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane is an organosilicon compound with the molecular formula C13H26O3Si. This compound is characterized by the presence of a silane group bonded to a complex organic moiety, which includes vinyl and hexenyl groups. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane typically involves the reaction of 1,5-dimethyl-1-vinyl-4-hexenol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) are employed under mild conditions.
Major Products
The major products formed from these reactions include epoxides, diols, saturated silanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and stability.
Mechanism of Action
The mechanism of action of [(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane involves its interaction with various molecular targets. The vinyl and hexenyl groups allow it to participate in a range of chemical reactions, while the silane group provides stability and reactivity. The compound can form covalent bonds with other molecules, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
Linalyl butyrate:
Linalyl acetate:
Uniqueness
[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane is unique due to its combination of vinyl, hexenyl, and silane groups, which provide a versatile platform for various chemical modifications. This makes it particularly valuable in applications requiring both stability and reactivity .
Properties
CAS No. |
83863-55-2 |
|---|---|
Molecular Formula |
C13H26O3Si |
Molecular Weight |
258.43 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yloxy-dimethoxy-methylsilane |
InChI |
InChI=1S/C13H26O3Si/c1-8-13(4,11-9-10-12(2)3)16-17(7,14-5)15-6/h8,10H,1,9,11H2,2-7H3 |
InChI Key |
NXBWDLYQSFVNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)O[Si](C)(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


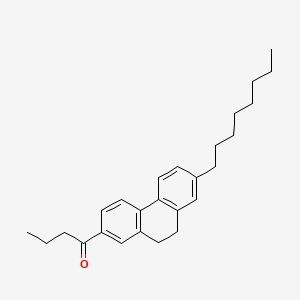

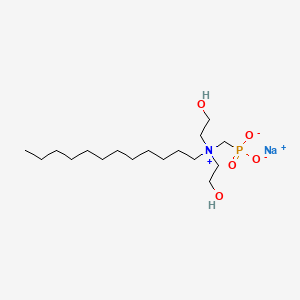
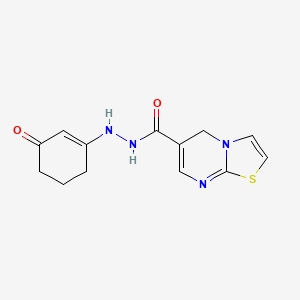
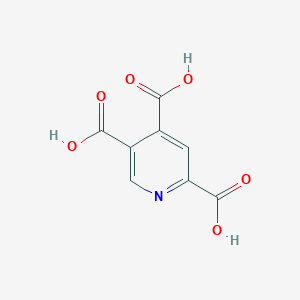
![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
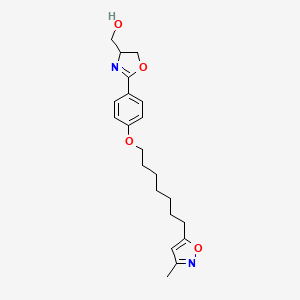
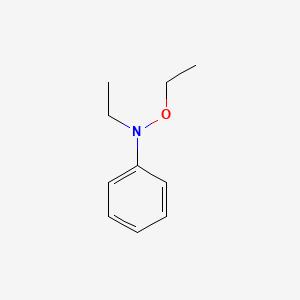

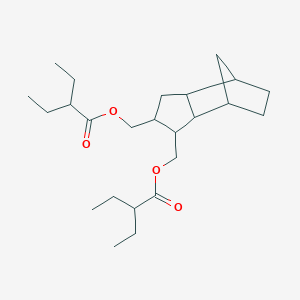

![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)


